molecular formula C17H19N3 B13877825 3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine

3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine

Cat. No.: B13877825
M. Wt: 265.35 g/mol
InChI Key: JWWVPDKPUWXWTN-UHFFFAOYSA-N
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Description

3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine typically involves the cyclocondensation of anthranilamide with benzyl and ethyl substituents. One common method includes the reaction of anthranilamide with benzyl chloride and ethylamine under reflux conditions in the presence of a suitable base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, potassium carbonate, and dimethylformamide.

Major Products Formed:

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-Benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
  • 3-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
  • 3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one

Comparison: 3-Benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine is unique due to its specific substituents (benzyl and ethyl) on the quinazoline core. This structural variation can lead to different biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of the ethyl group may enhance its solubility and bioavailability, making it a more effective therapeutic agent in certain contexts.

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

3-benzyl-N-ethyl-1,4-dihydroquinazolin-2-imine

InChI

InChI=1S/C17H19N3/c1-2-18-17-19-16-11-7-6-10-15(16)13-20(17)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

JWWVPDKPUWXWTN-UHFFFAOYSA-N

Canonical SMILES

CCN=C1NC2=CC=CC=C2CN1CC3=CC=CC=C3

Origin of Product

United States

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